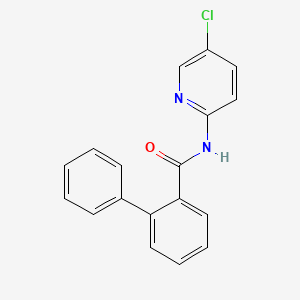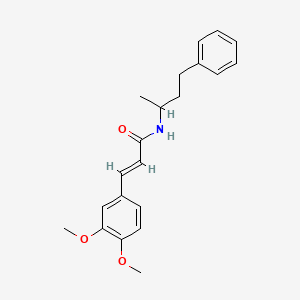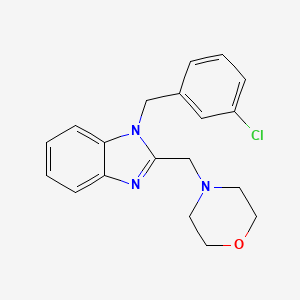
3-(4-fluorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FABAC and is a member of the benzimidazole family.
Mécanisme D'action
The mechanism of action of FABAC is not fully understood. However, studies have suggested that FABAC works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. FABAC has also been found to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
FABAC has been found to have several biochemical and physiological effects. Studies have shown that FABAC can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. FABAC has also been found to have antifungal and antibacterial properties. In addition, FABAC has been found to have a low toxicity profile in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using FABAC in lab experiments is its low toxicity profile. This makes it an ideal candidate for in vitro studies. However, one of the limitations of using FABAC is its limited solubility in water. This can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on FABAC. One of the most promising areas of research is in the development of FABAC-based anticancer drugs. Studies have shown that FABAC has potent anticancer properties and can inhibit the growth of cancer cells in vitro. Further research is needed to determine the efficacy of FABAC in vivo. Another area of future research is in the development of FABAC-based antifungal and antibacterial drugs. Studies have shown that FABAC has potential in these areas, and further research is needed to determine its efficacy. Finally, future research could focus on improving the solubility of FABAC in water, which would make it easier to work with in lab experiments.
Conclusion:
In conclusion, 3-(4-fluorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that has potential applications in various fields of scientific research. The synthesis of FABAC involves the reaction of 5-methoxy-1H-benzimidazole-2-carbaldehyde with 4-fluorobenzyl cyanide in the presence of a base. FABAC has been found to have anticancer, antifungal, and antibacterial properties. The mechanism of action of FABAC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. FABAC has a low toxicity profile in vitro and has several advantages and limitations for lab experiments. Future research could focus on the development of FABAC-based drugs for cancer, antifungal, and antibacterial treatments, as well as improving its solubility in water.
Méthodes De Synthèse
The synthesis of FABAC involves the reaction of 5-methoxy-1H-benzimidazole-2-carbaldehyde with 4-fluorobenzyl cyanide in the presence of a base. The reaction proceeds through a Knoevenagel condensation reaction, followed by a nucleophilic substitution reaction to form the final product.
Applications De Recherche Scientifique
FABAC has been found to have potential applications in various fields of scientific research. One of the most promising applications of FABAC is in the field of cancer research. Studies have shown that FABAC has anticancer properties and can inhibit the growth of cancer cells in vitro. FABAC has also been found to have antifungal and antibacterial properties.
Propriétés
IUPAC Name |
(Z)-3-(4-fluorophenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O/c1-22-14-6-7-15-16(9-14)21-17(20-15)12(10-19)8-11-2-4-13(18)5-3-11/h2-9H,1H3,(H,20,21)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRPAPRYFKGKAY-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(C=C3)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-fluorophenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}quinoxaline](/img/structure/B5294634.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[2-(methylthio)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B5294637.png)
![N,N,4-trimethyl-3-{2-[methyl(prop-2-yn-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5294643.png)

![methyl {4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}carbamate](/img/structure/B5294661.png)
![ethyl 4-({[(2-thienylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5294669.png)
![2-{[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5294671.png)
![(3aR*,5R*,6S*,7aS*)-2-[(8-methoxy-2-quinolinyl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5294679.png)
![2-methyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5294686.png)


![N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5294710.png)
![6-[4-(benzyloxy)-3-methoxybenzylidene]-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5294720.png)
![3-(1-methyl-1H-pyrrol-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5294728.png)